1,3-Benzoxazol-6-amine
Overview
Description
1,3-Benzoxazol-6-amine: is a heterocyclic aromatic compound with the molecular formula C7H6N2O It consists of a benzene ring fused to an oxazole ring, with an amine group attached at the 6th position This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties
Mechanism of Action
Target of Action
Benzo[d]oxazol-6-amine, also known as 1,3-Benzoxazol-6-amine, is a compound that has been synthesized and studied for its potential applications . .
Mode of Action
It’s important to note that the mode of action can vary depending on the specific biological context and the concentration of the compound .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body.
Action Environment
The action of benzo[d]oxazol-6-amine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound’s stability, and potentially its efficacy, could be affected by temperature and the presence of oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3-Benzoxazol-6-amine can be synthesized through various methods, often starting with 2-aminophenol as a precursor. One common method involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For example, the reaction of 2-aminophenol with formyl-o-carborane in the presence of iron(III) chloride as a catalyst and toluene as a solvent at 110°C for 24 hours yields this compound .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of metal catalysts, such as iron or copper, and solvents like toluene or ethanol, is common in industrial settings. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
1,3-Benzoxazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole oxides, while substitution reactions can produce a variety of substituted benzoxazoles with different functional groups.
Scientific Research Applications
1,3-Benzoxazol-6-amine has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for drug development.
Medicine: Its derivatives are studied for potential therapeutic applications, including anti-inflammatory and antioxidant effects.
Industry: Benzoxazole derivatives are used in the production of dyes, optical brighteners, and polymers.
Comparison with Similar Compounds
- 2-Methyl-1,3-benzoxazol-5-amine
- 1,3-Benzoxazol-2-amine
- 1,3-Benzothiazol-6-amine
Comparison:
1,3-Benzoxazol-6-amine is unique due to the position of the amine group, which influences its reactivity and biological activity. Compared to 2-methyl-1,3-benzoxazol-5-amine, the absence of a methyl group in this compound allows for different substitution patterns and interactions. Similarly, the presence of sulfur in 1,3-benzothiazol-6-amine introduces different electronic properties and reactivity compared to the oxygen-containing benzoxazole.
Properties
IUPAC Name |
1,3-benzoxazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYIRVSPPOOPCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342743 | |
Record name | 1,3-Benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177492-52-3 | |
Record name | 1,3-Benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzoxazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the isomeric structure of 1,3-benzoxazol-6-amine impact the properties of the resulting poly(benzoxazole imide)s (PBOPIs)?
A1: The research demonstrates that the isomeric structure of the diamine monomer significantly influences the thermal and optical properties of the resulting PBOPIs []. Polymers synthesized using this compound (referred to as the PI-b series) exhibited higher glass transition temperatures (Tg) and 5% weight loss temperatures (Td5%) compared to polymers synthesized using the isomer 2-(3-aminophenyl)benzo[d]oxazol-5-amine (PI-a series) []. This difference is attributed to the altered arrangement of the benzoxazole and amine groups in the polymer backbone, influencing chain packing and intermolecular interactions []. Additionally, the PI-b series showed lower transparency compared to the PI-a series, likely due to differences in chain conformation and light scattering caused by the isomeric effect [].
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